Cas no 82845-85-0 (5-Methyluridine-d4)

5-Methyluridine-d4 Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-d3-uridine-6-d1
- 5-Methyl Uridine-d4
- 6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
- D98754
- 82845-85-0
- DTXSID20676044
- 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
- 5-Methyluridine-d4
-
- Inchi: 1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D
- InChI Key: DWRXFEITVBNRMK-VZFAMDNFSA-N
- SMILES: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C([2H])=C(C([2H])([2H])[2H])C(=O)NC1=O
Computed Properties
- Exact Mass: 262.11
- Monoisotopic Mass: 262.11
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119A^2
- XLogP3: _1.6
Experimental Properties
- PSA: 124.78000
- LogP: -2.54350
5-Methyluridine-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-217214-2.5 mg |
5-Methyl Uridine-d4, |
82845-85-0 | Isotopic purity: 98% | 2.5 mg |
¥1,880.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-217214-2.5mg |
5-Methyl Uridine-d4, |
82845-85-0 | Isotopic purity: 98% | 2.5mg |
¥1880.00 | 2023-09-05 | |
TRC | M338192-25mg |
5-Methyluridine-d4 |
82845-85-0 | 25mg |
$ 1533.00 | 2023-09-07 | ||
TRC | M338192-2.5mg |
5-Methyluridine-d4 |
82845-85-0 | 2.5mg |
$ 196.00 | 2023-09-07 |
5-Methyluridine-d4 Production Method
Synthetic Circuit 1
5-Methyluridine-d4 Raw materials
5-Methyluridine-d4 Preparation Products
5-Methyluridine-d4 Related Literature
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
Additional information on 5-Methyluridine-d4
Introduction to 5-Methyluridine-d4 (CAS No. 82845-85-0)
5-Methyluridine-d4 (CAS No. 82845-85-0) is a deuterated analog of 5-methyluridine, a modified nucleoside that plays a crucial role in various biological processes. This compound is of significant interest in the fields of chemical biology, medicinal chemistry, and pharmaceutical research due to its unique properties and potential applications. In this article, we will delve into the structure, synthesis, biological significance, and recent research advancements related to 5-Methyluridine-d4.
Structure and Properties
5-Methyluridine-d4 is a modified nucleoside where the hydrogen atoms at the 5-position of the uracil base are replaced with deuterium atoms. The molecular formula of 5-Methyluridine-d4 is C9H11D4N2O6, and its molecular weight is approximately 276.19 g/mol. The presence of deuterium atoms significantly alters the physical and chemical properties of the molecule, making it more stable and less susceptible to metabolic degradation compared to its non-deuterated counterpart.
The deuterium substitution in 5-Methyluridine-d4 also affects its spectroscopic properties, which can be advantageous in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it an ideal candidate for studies involving metabolic labeling and tracing in biological systems.
Synthesis and Availability
The synthesis of 5-Methyluridine-d4 involves several steps, starting from commercially available starting materials. One common approach is to begin with uridine and introduce the methyl group at the 5-position followed by deuteration. The specific synthetic routes can vary, but they generally involve protecting group strategies to ensure selective modification and high purity of the final product.
5-Methyluridine-d4 is available from specialized chemical suppliers who cater to the needs of researchers in academia and industry. These suppliers often provide high-purity samples suitable for various applications, including biochemical assays, cell culture studies, and drug development.
Biological Significance
5-Methyluridine-d4 is a modified nucleoside that is found naturally in tRNA molecules. It plays a crucial role in ensuring the accuracy and efficiency of protein synthesis by stabilizing the tRNA structure and enhancing its binding affinity to ribosomes. The presence of deuterium atoms in 5-Methyluridine-d4 can further enhance these properties due to increased stability.
In addition to its role in tRNA, 5-Methyluridine-d4 has been implicated in various other biological processes, including gene regulation and epigenetic modifications. Recent studies have shown that modifications in tRNA can influence cellular stress responses and disease states, making 5-Methyluridine-d4 an important target for therapeutic interventions.
Clinical Applications and Research Advancements
The unique properties of 5-Methyluridine-d4 have led to its exploration in several clinical applications. One area of significant interest is its potential use as a biomarker for disease diagnosis and prognosis. For instance, altered levels of modified nucleosides like 5-Methyluridine-d4 have been observed in various cancers, suggesting its utility as a diagnostic tool.
In drug development, 5-Methyluridine-d4-d4 has been investigated for its ability to modulate gene expression and cellular functions. Deuterated compounds are known for their enhanced metabolic stability, which can improve drug efficacy and reduce side effects. Recent studies have shown promising results in using deuterated analogs like (CAS No. 82845-85-0)) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.) has been investigated for its ability to modulate gene expression and cellular functions. Deuterated compounds are known for their enhanced metabolic stability, which can improve drug efficacy and reduce side effects. Recent studies have shown promising results in using deuterated analogs like (CAS No. 82845-85-0) for treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
In conclusion, (CAS No. 82845-85-0) is a versatile compound with significant potential in both fundamental research and clinical applications. Its unique properties make it an important tool for understanding biological processes at the molecular level and developing novel therapeutic strategies. As research continues to advance, we can expect further insights into the mechanisms underlying its biological activities and new applications in medicine.(CAS No. 82845-85-0) is a versatile compound with significant potential in both fundamental research and clinical applications. Its unique properties make it an important tool for understanding biological processes at the molecular level and developing novel therapeutic strategies. As research continues to advance, we can expect further insights into the mechanisms underlying its biological activities and new applications in medicine.
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